Broxaldine

Clostridioides difficile infection Microbiota-sparing antibiotics Anticlostridial screening

Broxaldine (CAS 3684-46-6) is a halogenated 8-hydroxyquinoline benzoate ester with a distinct physicochemical and biological profile. The 8-benzoate group alters logP and bioavailability, making it a unique research tool not replaceable by generic 8-hydroxyquinolines. Validated as an in vivo comparator in toxoplasmosis (41.5% survival) and a positive control for anticlostridial screening (MIC 4 µM). High calculated logP (5.287) ensures membrane permeability for in vitro studies.

Molecular Formula C17H11Br2NO2
Molecular Weight 421.1 g/mol
CAS No. 3684-46-6
Cat. No. B1667944
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBroxaldine
CAS3684-46-6
Synonyms5,7-dibromo-2-methyl-8-quinolylbenzoate
Broxaldine
Molecular FormulaC17H11Br2NO2
Molecular Weight421.1 g/mol
Structural Identifiers
SMILESCC1=NC2=C(C=C1)C(=CC(=C2OC(=O)C3=CC=CC=C3)Br)Br
InChIInChI=1S/C17H11Br2NO2/c1-10-7-8-12-13(18)9-14(19)16(15(12)20-10)22-17(21)11-5-3-2-4-6-11/h2-9H,1H3
InChIKeyIJTPLVAAROHGGB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Broxaldine (CAS 3684-46-6) Baseline: A Polyhalogenated 8-Hydroxyquinoline with Antiprotozoal, Anticlostridial, and Antifungal Activity


Broxaldine (Brobenzoxaldine) is a synthetic small-molecule drug belonging to the halogenated 8-hydroxyquinoline class [1]. Its chemical structure features a 5,7-dibromo substitution on the quinoline core with an 8-benzoyloxy-2-methyl moiety, which distinguishes it from monohalogenated or diiodo analogs [1]. Broxaldine is classified as an antiprotozoal agent with demonstrated activity against Clostridium difficile (MIC 4 µM) and antifungal effects, and has been used clinically in combination with broxyquinoline for the treatment of leprosy [2].

Why Broxaldine Cannot Be Simply Replaced by Generic Halogenated Hydroxyquinolines: Evidence-Based Differentiation for Scientific Procurement


Halogenated 8-hydroxyquinoline derivatives cannot be freely interchanged due to profound differences in halogen substitution patterns (dibromo vs. chloro-iodo vs. dichloro) that dictate antimicrobial spectrum, selectivity, and safety profiles [1]. Broxaldine's 5,7-dibromo configuration with an 8-benzoyloxy ester group confers selective anticlostridial activity while sparing non-clostridial bacteria at relevant concentrations, in contrast to broad-spectrum analogs such as clioquinol [2]. Furthermore, broxaldine has been prospectively evaluated for neurotoxicity in human subjects and found to be safe at therapeutic doses, whereas clioquinol was withdrawn globally due to documented subacute myelo-optic neuropathy (SMON) [3]. These chemical and pharmacological distinctions invalidate generic substitution and necessitate compound-specific sourcing for reproducible research.

Broxaldine Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons for Procurement Decision-Making


Selective Anticlostridial Activity: Broxaldine Inhibits C. difficile While Sparing Non-Clostridial Bacteria at Concentrations Up to 32 µg/mL

Broxaldine inhibits Clostridium difficile growth with an MIC of 4 µM (≈1.68 µg/mL), as identified in a screen of 3,200 FDA-approved drugs [1]. It exhibits broad anticlostridial activity against multiple Clostridium species, including C. difficile ribotypes 027, 014/020, and non-toxigenic strains (MIC range: 0.5–2 µg/mL), C. perfringens (MIC: 1–2 µg/mL), C. ramosum (MIC: 2 µg/mL), C. innocuum (MIC: 2 µg/mL), and C. symbiosum (MIC: 4 µg/mL) [1]. Critically, broxaldine shows no significant inhibitory activity against Gram-positive (Staphylococcus aureus, Enterococcus faecalis) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) non-clostridial bacteria at concentrations up to 32 µg/mL, demonstrating selective anticlostridial targeting [1]. In contrast, the first-line agent metronidazole exhibits broader antimicrobial activity against anaerobic bacteria, with reported C. difficile MIC50 values ranging from 0.06 to 2.7 µM in the same screening study [1], and is known to disrupt the gut microbiota.

Clostridioides difficile infection Microbiota-sparing antibiotics Anticlostridial screening

Anti-Toxoplasma gondii In Vitro and In Vivo Efficacy: Broxaldine Reduces Tachyzoite Invasion by 85% and Achieves 41.5% Survival in Murine Acute Toxoplasmosis

Broxaldine at 4 µg/mL reduced the invasion rate of T. gondii tachyzoites to only 14.31% compared to untreated controls, and limited intracellular proliferation to 1.23% [1]. In vivo, broxaldine treatment of mice with acute toxoplasmosis resulted in a 41.5% survival rate, accompanied by reduced parasite load in tissues and blood [1]. By comparison, the standard-of-care combination pyrimethamine plus sulfadiazine typically achieves survival rates of 60–80% in similar acute murine models, but is limited by myelosuppression and hypersensitivity reactions [2]. Broxaldine additionally disrupted the T. gondii lytic cycle and reduced tissue cyst size and number in vitro—an activity that pyrimethamine-sulfadiazine does not efficiently target [1].

Toxoplasma gondii Tachyzoite invasion Acute toxoplasmosis

Neurotoxicity Risk Profile: Broxaldine Combination Shows No Neurological Abnormalities in Prospective Human Studies, Differentiating from Clioquinol-Associated SMON

A prospective clinical and electrophysiological study of 16 patients and 7 healthy volunteers receiving therapeutic doses of broxyquinoline (500 mg) plus broxaldine (100 mg) three times daily for 5 days reported no neurological or ophthalmological abnormalities, no significant change in motor nerve conduction velocities, and only one case of transient paresthesia [1]. The study concluded that broxyquinoline and brobenzoxaldine are safe and effective in therapeutic doses and that neurotoxicity is unlikely [1]. In stark contrast, the structural analog clioquinol (5-chloro-7-iodo-8-hydroxyquinoline) was widely withdrawn from oral use after an epidemic of subacute myelo-optic neuropathy (SMON), with a systematic analysis of 220 cases reported outside Japan identifying 42 probable and 69 possible cases of clioquinol-associated neurotoxicity [2]. Clioquinol neurotoxicity risk was estimated at approximately 1% incidence at doses exceeding 750 mg/day for as little as 2 weeks [3].

Neurotoxicity Hydroxyquinoline safety SMON

Clinical Tolerability in Long-Term Leprosy Therapy: 6-Month Combination Trial Shows No Serious Adverse Events with Broxaldine

In a 6-month clinical trial of 30 leprosy patients, broxaldine (100 mg twice daily) administered in combination with broxyquinoline (250 mg twice daily) was well tolerated, with no serious adverse reactions reported [1]. Among the 25 multibacillary patients, 20 (80%) showed significant clinical improvement, while all 5 paucibacillary patients achieved complete cure [1]. Only three patients experienced mild, transient gastrointestinal discomfort (nausea, bloating) that resolved without drug discontinuation [1]. This favorable tolerability profile over a 6-month period contrasts with the standard-of-care dapsone-based multidrug therapy for leprosy, which carries risks of hemolytic anemia, agranulocytosis, and severe hypersensitivity reactions including dapsone syndrome [2].

Leprosy Multidrug therapy Clinical tolerability

Cytoprotective HO-1 Induction Activity: Broxaldine Identified as an FDA-Approved Small-Molecule Inducer of Heme Oxygenase-1 with Potential for Acute Kidney Injury

Broxaldine was identified as a hit in a cell-based high-throughput screen for HO-1 induction, exhibiting an Emax ≥ 70% of the maximal response to 5 µM hemin and an EC50 < 10 µM [1]. RNA sequencing confirmed shared binding motifs with NRF2, the master transcription factor regulating antioxidant genes including HMOX1 [1]. In vitro, broxaldine exerted a cytoprotective effect against cisplatin-induced cytotoxicity and apoptosis [1]. By comparison, many other halogenated hydroxyquinolines (including clioquinol) have not been reported to induce HO-1 and are instead associated with metal-chelating mechanisms that may contribute to neurotoxicity [2]. Broxaldine's HO-1 induction activity represents a mechanistically orthogonal pharmacological property, unrelated to its antiprotozoal or anticlostridial effects, broadening its potential application to renal protection research [1].

Heme oxygenase-1 induction Acute kidney injury Drug repurposing

Antimicrobial Spectrum Breadth: Broxaldine Demonstrates Cross-Phylum Activity Against Protozoa, Bacteria, Fungi, and Helminths

Broxaldine exhibits a multi-phylum antimicrobial spectrum that is quantitatively documented: (i) Protozoa: reduces T. gondii tachyzoite invasion rate to 14.31% at 4 µg/mL [1]; (ii) Bacteria: inhibits C. difficile at MIC 4 µM and multiple Clostridium spp. at MIC 0.5–4 µg/mL [2]; (iii) Fungi: antifungal effects are reported in the primary literature, though species-specific MIC values are not available in public databases [3]; (iv) Helminths: decreases viability of Schistosoma mansoni larvae at 10 µM . By contrast, the standard anticlostridial agent fidaxomicin has no antiprotozoal or antihelminthic activity, and metronidazole, while active against protozoa, lacks reported activity against S. mansoni. The breadth of broxaldine's antimicrobial spectrum makes it a versatile probe for mixed-infection models and multitarget antimicrobial screening.

Antiprotozoal Antifungal Antimicrobial spectrum

Broxaldine Procurement-Driven Application Scenarios: Evidence-Backed Research Use Cases for Scientific Selection


Microbiota-Sparing Anticlostridial Screening for C. difficile Drug Discovery

Broxaldine's demonstrated selective anticlostridial activity—inhibiting multiple Clostridium species at MIC 0.5–4 µg/mL while sparing non-clostridial Gram-positive and Gram-negative bacteria at concentrations up to 32 µg/mL—positions it as an ideal positive control or lead scaffold for C. difficile drug discovery programs focused on microbiota preservation [1]. Unlike metronidazole, which broadly affects anaerobic gut flora and complicates microbiome endpoint interpretation, broxaldine enables researchers to assess anticlostridial efficacy without confounding microbial dysbiosis signals [1].

Anti-Toxoplasma Lead Optimization Targeting Bradyzoite Cysts

Broxaldine has been shown to disrupt the T. gondii lytic cycle and reduce both the size and number of tissue cysts in vitro—an activity that the standard pyrimethamine-sulfadiazine combination does not reliably achieve [1]. This makes broxaldine a valuable starting point for medicinal chemistry programs aiming to develop anti-cyst agents for chronic toxoplasmosis, an area of high unmet clinical need. The compound's proven in vivo survival benefit (41.5% in acute murine models) further supports its use as a reference compound in preclinical toxoplasmosis studies [1].

Hydroxyquinoline Neurotoxicity Risk Assessment and Safety Pharmacology

Broxaldine (in its clinically used 1:5 ratio with broxyquinoline) has been prospectively studied for neurotoxicity in humans, with comprehensive neurological, ophthalmological, and electrophysiological endpoints, and demonstrated no permanent neurological deficits [1]. This documented safety dataset makes broxaldine the comparator of choice for neurotoxicity risk assessment studies involving halogenated hydroxyquinolines, particularly when benchmarking new analogs against the well-established neurotoxic liability of clioquinol [1].

HO-1 Induction and Organoprotection Research in Acute Kidney Injury Models

Broxaldine was identified as an FDA-approved small-molecule inducer of heme oxygenase-1 (HO-1) with an EC50 < 10 µM, engaging the NRF2 antioxidant pathway [1]. Unlike other halogenated hydroxyquinolines that lack this pharmacological property, broxaldine demonstrates in vitro cytoprotection against cisplatin-induced apoptosis [1]. This unique activity profile supports broxaldine's procurement for academic and industrial programs investigating HO-1-mediated organoprotection in acute kidney injury, rhabdomyolysis, and ischemia-reperfusion models.

Technical Documentation Hub

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